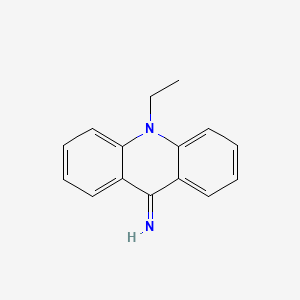
9(10H)-Acridinimine, 10-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinimine, 10-ethyl- is a chemical compound belonging to the acridine family. Acridines are heterocyclic organic compounds containing a nitrogen atom within a three-ring structure. This particular compound is characterized by the presence of an ethyl group attached to the nitrogen atom at the 10th position. Acridines are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinimine, 10-ethyl- typically involves the reaction of acridine with ethylamine under specific conditions. One common method includes heating acridine with ethylamine in the presence of a catalyst, such as palladium on carbon, under a hydrogen atmosphere. This process facilitates the substitution of the hydrogen atom at the 10th position with an ethyl group, resulting in the formation of 9(10H)-Acridinimine, 10-ethyl-.
Industrial Production Methods
Industrial production of 9(10H)-Acridinimine, 10-ethyl- often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors where acridine and ethylamine are continuously fed into the reactor, and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9(10H)-Acridinimine, 10-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Acridinone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinimine, 10-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Studied for its potential as a DNA intercalator, which can inhibit DNA replication and transcription.
Medicine: Investigated for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinimine, 10-ethyl- primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal structure of DNA, inhibiting replication and transcription processes. The compound targets the DNA double helix, inserting itself between the base pairs, which can lead to the inhibition of enzyme activities involved in DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound without the ethyl group.
Acridinone: An oxidized form of acridine.
Dihydroacridine: A reduced form of acridine.
Uniqueness
9(10H)-Acridinimine, 10-ethyl- is unique due to the presence of the ethyl group at the 10th position, which can influence its chemical reactivity and biological activity. This modification can enhance its ability to intercalate into DNA and may improve its efficacy as an anticancer agent compared to its parent compound, acridine.
Eigenschaften
CAS-Nummer |
111782-81-1 |
|---|---|
Molekularformel |
C15H14N2 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
10-ethylacridin-9-imine |
InChI |
InChI=1S/C15H14N2/c1-2-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)17/h3-10,16H,2H2,1H3 |
InChI-Schlüssel |
PMZMGDKMNUIAQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


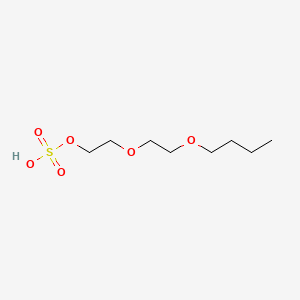
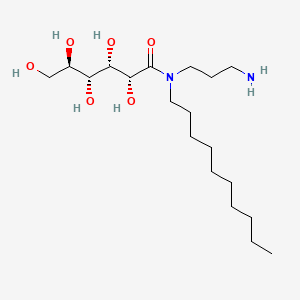
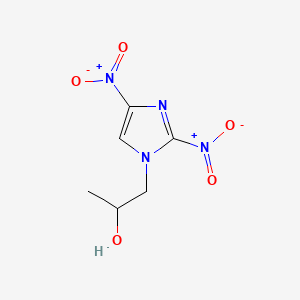

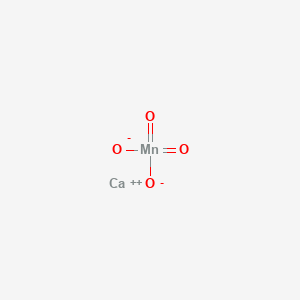
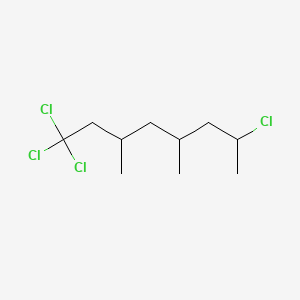
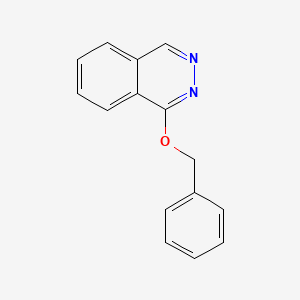

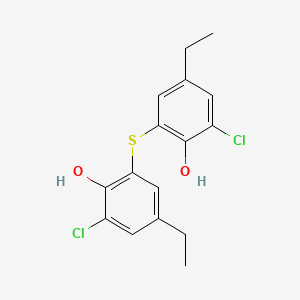
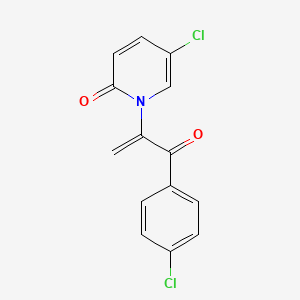
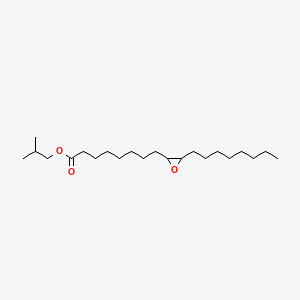

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-1-ethylpiperidin-1-ium bromide](/img/structure/B15175763.png)

